8-(Allylamino)-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Allylamino)-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an allylamino group, a bromobenzyl group, and a methyl group attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Allylamino)-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide.
Allylation: The allylamino group is added through an allylation reaction, often using allyl bromide and a suitable base.
Methylation: The final step involves the methylation of the purine ring, typically using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Allylamino)-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
8-(Allylamino)-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Allylamino)-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-(Allylamino)-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its purine core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
476480-96-3 |
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Molecular Formula |
C16H16BrN5O2 |
Molecular Weight |
390.23 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C16H16BrN5O2/c1-3-7-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-5-4-6-11(17)8-10/h3-6,8H,1,7,9H2,2H3,(H,18,19)(H,20,23,24) |
InChI Key |
QMIQIIHKHFZYPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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